Hexafluorozirconato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

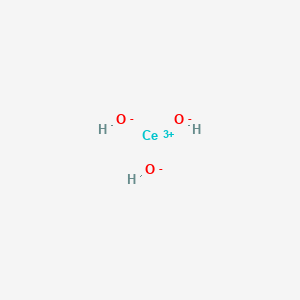

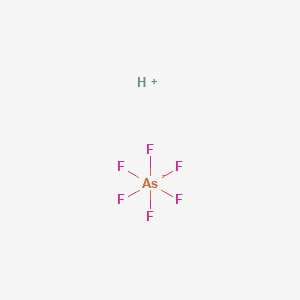

Potassium hexafluorozirconate is an inorganic compound composed of potassium, fluorine, and zirconium with the chemical formula K₂ZrF₆. It appears as a white crystalline powder and is known for its solubility in water. This compound is utilized in various industrial applications, including the production of metallic zirconium and as a flame retardant .

Aplicaciones Científicas De Investigación

Potassium hexafluorozirconate has a wide range of applications in scientific research and industry:

Chemistry: Used as an intermediate in the electrolytic production of metallic zirconium.

Biology and Medicine: Employed in the production of aluminum-magnesium alloys, which have applications in medical devices.

Industry: Utilized as a flame retardant for wool, a grain refining agent in magnesium and aluminum alloys, a welding flux, and a component in optical glass

Mecanismo De Acción

Target of Action

Potassium hexafluorozirconate is an inorganic compound of potassium, fluorine, and zirconium with the chemical formula K2ZrF6 . It primarily targets the production of metallic zirconium and is used as an intermediate product in the electrolytic production of metallic zirconium .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared from precipitation from solutions:

2KF + ZrF4 → K2ZrF6↓ 2KCl + (NH4)2ZrF6 → K2ZrF6↓ + 2NH4Cl Also, in industry, it is obtained by sintering zirconium ore concentrates with K2SiF6 at 600–700 °C .

Biochemical Pathways

It is known to play a significant role in the production of metallic zirconium .

Result of Action

Potassium hexafluorozirconate is used in various industrial applications due to its unique properties. It is used as a flame retardant for wool, a grain refining agent in magnesium and aluminum alloys, a welding flux, and an optical glass component .

Action Environment

The action of potassium hexafluorozirconate can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the presence of water and other solvents . Additionally, its use in industry often involves high temperatures, indicating that it is stable under such conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium hexafluorozirconate can be synthesized through precipitation reactions. One common method involves reacting potassium fluoride with zirconium tetrafluoride: [ 2KF + ZrF₄ \rightarrow K₂ZrF₆ \downarrow ]

Another method involves the reaction of potassium chloride with ammonium hexafluorozirconate: [ 2KCl + (NH₄)₂ZrF₆ \rightarrow K₂ZrF₆ \downarrow + 2NH₄Cl ]

Industrial Production Methods: In industrial settings, potassium hexafluorozirconate is produced by sintering zirconium ore concentrates with potassium hexafluorosilicate at temperatures ranging from 600 to 700°C .

Análisis De Reacciones Químicas

Types of Reactions: Potassium hexafluorozirconate primarily undergoes substitution reactions. It can react with various reagents to form different zirconium compounds.

Common Reagents and Conditions:

Hydrochloric Acid: When leached with hot hydrochloric acid, potassium hexafluorozirconate forms zirconium hydroxide.

Ammonium Salts: Reacting with ammonium salts can produce ammonium hexafluorozirconate.

Major Products:

Zirconium Hydroxide: Formed through leaching with hydrochloric acid.

Ammonium Hexafluorozirconate: Produced through reactions with ammonium salts.

Comparación Con Compuestos Similares

- Sodium Hexafluorozirconate

- Ammonium Hexafluorozirconate

- Potassium Hexafluorotitanate

- Potassium Hexafluoroaluminate

Comparison: Potassium hexafluorozirconate is unique due to its specific applications in the production of metallic zirconium and its use as a flame retardant. While similar compounds like sodium hexafluorozirconate and ammonium hexafluorozirconate share some applications, potassium hexafluorozirconate’s role in grain refining and welding flux sets it apart .

Propiedades

IUPAC Name |

dipotassium;zirconium(4+);hexafluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.2K.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJZIJOLEWHWTJO-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

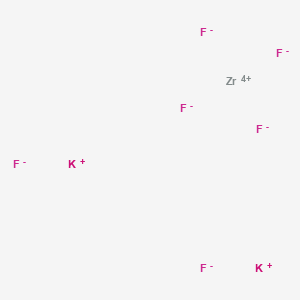

[F-].[F-].[F-].[F-].[F-].[F-].[K+].[K+].[Zr+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6K2Zr |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16923-95-8 |

Source

|

| Record name | ZIRCONIUM POTASSIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KM6NS0WTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.